molecular formula C15H18Cl2N2O2S2 B3007204 (5-Chlorothiophen-2-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351610-87-1

(5-Chlorothiophen-2-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B3007204
CAS RN: 1351610-87-1
M. Wt: 393.34
InChI Key: MIIINZPRJFHJAT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of (5-Chlorothiophen-2-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride indicates that it contains a thiophene ring, a piperazine moiety, and a ketone functional group. The chlorine atom is attached to the thiophene ring. The detailed three-dimensional structure and bond angles can be visualized using molecular modeling software such as Avogadro or PyMOL .


Chemical Reactions Analysis

While specific reactions involving this compound are not directly documented, we can infer its potential reactivity based on related thiazole derivatives. Thiazoles are known to participate in various condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions lead to the formation of diverse thiophene derivatives with varying functional groups.

Scientific Research Applications

  • Synthesis and Antimicrobial Activities of Piperazine Derivatives

    • Research has been conducted on the synthesis and antimicrobial activities of various piperazine derivatives, including (5-Chlorothiophen-2-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride. These compounds have shown variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
  • Neurochemical Effects of Piperazine Derivatives

    • Certain piperazine derivatives have been studied for their neurochemical effects, specifically their action on central 5-HT receptors. These compounds, including similar structures to the specified compound, can significantly influence neurotransmitter accumulation and exhibit effects on feeding behavior in animal models (Hutson, Donohoe, & Curzon, 1987).
  • Selective Estrogen Receptor Modulators (SERMs)

    • Piperazine derivatives have been explored in the development of selective estrogen receptor modulators (SERMs). These compounds, including similar structures to the specified compound, have shown potent estrogen antagonist properties in breast and uterine tissues, suggesting potential therapeutic applications in conditions like breast cancer (Palkowitz et al., 1997).
  • Antagonist Properties at Cannabinoid Receptors

    • Research on piperazine derivatives has also included the exploration of their antagonist properties at cannabinoid receptors. This research is crucial in understanding the interactions of these compounds with the endocannabinoid system, which could have implications for the treatment of various neurological disorders (Landsman et al., 1997).
  • Enzyme Inhibition and Alzheimer's Disease

    • A series of multifunctional amides, structurally related to the given compound, has been synthesized and shown to have moderate enzyme inhibitory potentials. This research indicates potential therapeutic applications for Alzheimer's disease, highlighting the importance of such compounds in neurodegenerative disease research (Hassan et al., 2018).
  • Neuroprotective Properties

    • Compounds similar to (5-Chlorothiophen-2-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride have been studied for their neuroprotective activity. This research is vital in the context of neurological diseases, as it explores the protective effects of these compounds against neurotoxicity (Yoon et al., 2006).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S2.ClH/c16-14-4-3-13(22-14)15(20)18-7-5-17(6-8-18)10-11(19)12-2-1-9-21-12;/h1-4,9,11,19H,5-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIINZPRJFHJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride

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